Potassium 2-formylphenyltrifluoroborate Potassium 2-formylphenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 192863-39-1
VCID: VC20941047
InChI: InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1
SMILES: [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+]
Molecular Formula: C7H5BF3KO
Molecular Weight: 212.02 g/mol

Potassium 2-formylphenyltrifluoroborate

CAS No.: 192863-39-1

Cat. No.: VC20941047

Molecular Formula: C7H5BF3KO

Molecular Weight: 212.02 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-formylphenyltrifluoroborate - 192863-39-1

Specification

CAS No. 192863-39-1
Molecular Formula C7H5BF3KO
Molecular Weight 212.02 g/mol
IUPAC Name potassium;trifluoro-(2-formylphenyl)boranuide
Standard InChI InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1
Standard InChI Key LKOXEDSLHPSNSX-UHFFFAOYSA-N
Isomeric SMILES [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+]
SMILES [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+]

Introduction

Chemical Identity and Physical Properties

Potassium 2-formylphenyltrifluoroborate is an organoboron compound with considerable significance in synthetic organic chemistry. This crystalline powder is recognized for its stability compared to many other organoboron reagents, which allows for easier handling and storage in laboratory settings .

Basic Identification

The compound is identified by the CAS number 192863-39-1 and carries the molecular formula C7H5BF3KO with a molecular weight of 212.02 g/mol . Its IUPAC name is potassium;trifluoro-(2-formylphenyl)boranuide, though it is also known by several synonyms including potassium trifluoro(2-formylphenyl)borate and 2-formylphenyltrifluoroboric acid potassium salt .

Physical and Chemical Properties

Potassium 2-formylphenyltrifluoroborate presents as a crystalline powder with a high melting point of 222°C, indicative of its stable nature and strong ionic interactions . The compound features a phenyl ring with a formyl group (CHO) at the ortho position, connected to a trifluoroborate moiety (BF3K). This structural arrangement creates a unique reactivity profile that makes it valuable in organic synthesis applications.
Table 1: Physical and Chemical Properties of Potassium 2-Formylphenyltrifluoroborate

PropertyValueReference
CAS Number192863-39-1
Molecular FormulaC7H5BF3KO
Molecular Weight212.02 g/mol
Melting Point222°C
Physical FormCrystalline Powder
SMILES NotationB-(F)(F)F.[K+]
InChI KeyLKOXEDSLHPSNSX-UHFFFAOYSA-N
The chemical structure consists of a phenyl ring with a formyl group (-CHO) at the 2-position and a trifluoroborate group (-BF3K) attached directly to the ring. This arrangement creates a molecule with both electron-withdrawing (formyl) and electron-donating (trifluoroborate) functional groups, contributing to its unique reactivity profile in synthetic applications.

Applications in Organic Synthesis

Potassium 2-formylphenyltrifluoroborate serves as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic strategies.

Cross-Coupling Reactions

The compound's primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner. The advantages of using potassium 2-formylphenyltrifluoroborate over traditional boronic acids include:

  • Enhanced stability under reaction conditions

  • Resistance to protodeboronation

  • Tolerance of moisture and air

  • Compatibility with diverse functional groups
    These properties make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Functional Group Transformations

The formyl group at the ortho position provides additional synthetic utility. It can undergo various transformations:

  • Reduction to hydroxymethyl groups

  • Oxidation to carboxylic acids

  • Participation in condensation reactions (e.g., aldol, Wittig, and reductive amination)

  • Involvement in cyclization reactions to form heterocycles
    This bifunctional nature allows for sequential transformations, making potassium 2-formylphenyltrifluoroborate a valuable building block in complex molecule synthesis.

Advantage Over Related Compounds

Table 2: Comparison of Potassium 2-Formylphenyltrifluoroborate with Related Compounds

CompoundAdvantagesLimitationsKey Applications
Potassium 2-FormylphenyltrifluoroborateHigh stability, dual functionality, crystalline formModerate nucleophilicityCross-coupling, sequential transformations
2-Formylphenylboronic AcidHigher reactivityLower stability, sensitive to dehydrationImmediate use in coupling reactions
Potassium (3-fluoro-2-formylphenyl)trifluoroborateAdditional substituent for further modificationsMore complex synthesisSpecialized coupling reactions
Potassium (4-fluoro-2-formylphenyl)trifluoroboratePara-substitution allows different electronic effectsDifferent reactivity profileAlternative coupling partners

Structural Characteristics and Reactivity

The unique structural features of potassium 2-formylphenyltrifluoroborate significantly influence its chemical behavior and applications in organic synthesis.

Structural Features

The molecule's structure combines several important elements:

  • A phenyl ring core providing aromatic stability

  • A formyl (CHO) group at the ortho position that can participate in various transformations

  • A trifluoroborate moiety (BF3K) that serves as a masked boronic acid with enhanced stability

  • A potassium counterion that confers solubility in polar solvents
    The presence of both the electron-withdrawing formyl group and the electron-rich trifluoroborate creates interesting electronic effects that influence reactivity patterns.

Reactivity Patterns

The reactivity of potassium 2-formylphenyltrifluoroborate is characterized by:

  • Nucleophilic behavior at the boron center, particularly in the presence of transition metal catalysts

  • Electrophilic character at the formyl carbon, enabling condensation reactions

  • Directed effects where the formyl group can coordinate to metals and influence regioselectivity in certain reactions
    These reactivity patterns make the compound valuable in diverse synthetic contexts, from simple coupling reactions to more complex sequential transformations.

Safety AspectInformationReference
Signal WordWarning (for related compounds)
Hazard StatementsMay be harmful if swallowed, inhaled, or in contact with skin; May cause skin and eye irritation; May cause respiratory irritation
Precautionary StatementsAvoid breathing dust/fumes; Wear protective gloves/clothing; If swallowed, call a poison center if you feel unwell
Storage RecommendationsStore in a cool, dry place away from incompatible materials

Comparative Analysis with Derivatives

Several related organotrifluoroborate compounds share structural similarities with potassium 2-formylphenyltrifluoroborate, each with distinct properties and applications.

Fluorinated Derivatives

The search results provide information about two fluorinated derivatives: potassium (3-fluoro-2-formylphenyl)trifluoroborate and potassium (4-fluoro-2-formylphenyl)trifluoroborate .
These compounds differ from potassium 2-formylphenyltrifluoroborate by the addition of a fluorine atom at either the meta (3-position) or para (4-position) on the phenyl ring. These structural modifications result in:

  • Altered electronic properties of the aromatic ring

  • Different reactivity patterns in coupling reactions

  • Modified physical properties, including solubility and melting points

  • Potential applications in specialized synthetic contexts requiring fluorinated building blocks
    The addition of fluorine atoms creates compounds with slightly higher molecular weights (230.01 g/mol for the 3-fluoro derivative compared to 212.02 g/mol for the parent compound) and potentially different reactivity profiles in organic synthesis applications .

Structure-Property Relationships

Comparing these derivatives highlights important structure-property relationships in organotrifluoroborate chemistry:

  • The position of substituents on the phenyl ring affects electronic distribution and reactivity

  • Fluorine substitution often enhances metabolic stability in pharmaceutical applications

  • Substitution patterns influence crystallinity and physical properties

  • Different substitution patterns enable access to diverse structural motifs in target molecules
    These relationships provide valuable insights for synthetic chemists selecting the most appropriate reagent for specific applications.

Future Research Directions

Based on the current understanding of potassium 2-formylphenyltrifluoroborate and related compounds, several promising research directions emerge.

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and sustainable synthesis methods

  • Exploring novel catalytic systems for cross-coupling reactions using this reagent

  • Investigating cascade reactions that leverage both the formyl and trifluoroborate functionalities

  • Expanding the scope of compatible reaction partners and conditions

Applications in Medicinal Chemistry

Potential medicinal chemistry applications include:

  • Using potassium 2-formylphenyltrifluoroborate as a building block for pharmaceutical intermediates

  • Developing libraries of compounds for biological screening

  • Creating labeled analogs for mechanistic studies

  • Incorporating the structural motif into bioactive molecules

Material Science Applications

The compound's unique structure suggests potential applications in material science:

  • Development of organic electronic materials

  • Synthesis of fluorescent probes and sensors

  • Creation of specialized polymers with unique properties

  • Design of molecular recognition elements These future directions highlight the continuing importance of potassium 2-formylphenyltrifluoroborate and related organoboron compounds in advancing chemical research and applications.

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